molecular formula C25H24BrN3O2 B315586 4-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

4-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No.: B315586
M. Wt: 478.4 g/mol
InChI Key: SMGKJFJLMHPVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a bromine atom, a piperazine ring, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-methylbenzoyl chloride: This is achieved by reacting 4-methylbenzoic acid with thionyl chloride.

    Synthesis of 4-(4-methylbenzoyl)piperazine: The 4-methylbenzoyl chloride is then reacted with piperazine to form 4-(4-methylbenzoyl)piperazine.

    Bromination: The final step involves the bromination of the compound using bromine or a brominating agent to introduce the bromine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed for purification.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and benzoyl group.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

4-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N,N-diethylbenzamide
  • 2-Bromo-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}benzamide
  • 4-Bromo-N-(4-{4-[(4-bromobenzoyl)amino]benzyl}phenyl)benzamide

Uniqueness

4-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is unique due to its specific structural features, such as the presence of a piperazine ring and a bromine atom

Properties

Molecular Formula

C25H24BrN3O2

Molecular Weight

478.4 g/mol

IUPAC Name

4-bromo-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C25H24BrN3O2/c1-18-2-4-20(5-3-18)25(31)29-16-14-28(15-17-29)23-12-10-22(11-13-23)27-24(30)19-6-8-21(26)9-7-19/h2-13H,14-17H2,1H3,(H,27,30)

InChI Key

SMGKJFJLMHPVPH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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